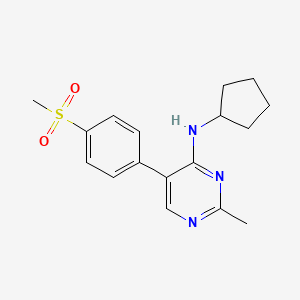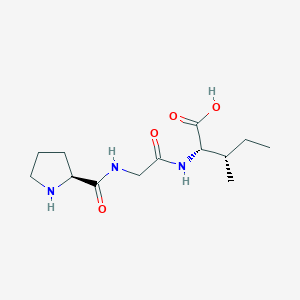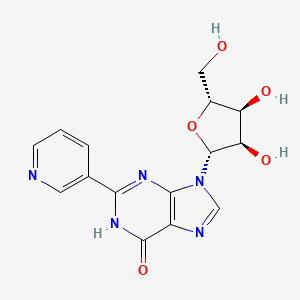
4-Iodo-3-phenylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for preparing 4-Iodo-3-phenylisoquinoline involves the treatment of N-(o-arylethynyl)benzyl p-toluenesulfonamides with molecular iodine in the presence of sodium bicarbonate at 60°C. This is followed by a reaction with potassium tert-butoxide at room temperature, yielding 3-aryl-4-iodoisoquinolines in good yields . This method is notable for being a one-pot synthesis under transition-metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-phenylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-phenylisoquinoline has several applications in scientific research:
Medicinal Chemistry: Isoquinoline derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-phenylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-3-nitrobenzamide: Known for its tumoricidal action.
4-Iodo-L-phenylalanine: Used in biochemical studies.
Haloisoquinolines: These compounds, including 4-iodoisoquinoline, have similar structural features and reactivity.
Uniqueness
4-Iodo-3-phenylisoquinoline is unique due to the specific positioning of the iodine and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
312612-62-7 |
|---|---|
Molekularformel |
C15H10IN |
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
4-iodo-3-phenylisoquinoline |
InChI |
InChI=1S/C15H10IN/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
LNBCQKQKCSYMFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)

![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)



![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


